molecular formula C27H34FNO2 B5355934 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Cat. No.: B5355934
M. Wt: 423.6 g/mol
InChI Key: IVZIFRIOBSMWOG-UDWIEESQSA-N
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Description

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a complex organic compound with a unique structure that combines a fluorophenyl group, a dimethylocta-dienyl chain, and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent is introduced to the aromatic ring.

    Attachment of the Dimethylocta-dienyl Chain: This can be done through a series of coupling reactions, such as the Heck or Suzuki coupling, to introduce the desired alkenyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nitrating agents (HNO3/H2SO4), alkylating agents (R-X)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Nitro-substituted, alkyl-substituted derivatives

Scientific Research Applications

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is unique due to its combination of a fluorophenyl group and a dimethylocta-dienyl chain, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34FNO2/c1-19(2)8-6-9-20(3)12-14-29-15-13-21-17-25(30-4)26(31-5)18-24(21)27(29)22-10-7-11-23(28)16-22/h7-8,10-12,16-18,27H,6,9,13-15H2,1-5H3/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZIFRIOBSMWOG-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCN1CCC2=CC(=C(C=C2C1C3=CC(=CC=C3)F)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CN1CCC2=CC(=C(C=C2C1C3=CC(=CC=C3)F)OC)OC)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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